molecular formula C15H23BN2O6 B12505966 tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12505966
M. Wt: 338.17 g/mol
InChI Key: WZFKYGUKQBBJMY-HWYHXSKPSA-N
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Description

tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dioxazaborocane moiety: This step may involve the reaction of boronic acid derivatives with suitable amines and carbonyl compounds.

    tert-butyl protection: The tert-butyl group is often introduced to protect sensitive functional groups during the synthesis.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of specialty chemicals or materials. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: can be compared with other bicyclic compounds or boron-containing compounds.

    Bicyclic compounds: Such as bicyclo[3.1.0]hexane derivatives.

    Boron-containing compounds: Such as boronic acids and boronate esters.

Uniqueness

The uniqueness of this compound lies in its combination of a bicyclic structure with a dioxazaborocane moiety. This combination may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H23BN2O6

Molecular Weight

338.17 g/mol

IUPAC Name

tert-butyl (1R,5S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C15H23BN2O6/c1-15(2,3)22-14(21)18-5-9-10(6-18)13(9)16-23-11(19)7-17(4)8-12(20)24-16/h9-10,13H,5-8H2,1-4H3/t9-,10+,13?

InChI Key

WZFKYGUKQBBJMY-HWYHXSKPSA-N

Isomeric SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2[C@H]3[C@@H]2CN(C3)C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2C3C2CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

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